8-Methylindolizine
Description
Structural Significance of Indolizine (B1195054) Scaffolds in Advanced Chemical Sciences
The indolizine core (pyrrolo[1,2-a]pyridine) is a 10-π electron system characterized by a planar, fused ring structure with a bridging nitrogen atom scispace.comjbclinpharm.orgontosight.aichim.itresearchgate.netderpharmachemica.com. This aromaticity, coupled with its unique electronic distribution, imparts distinct chemical properties and reactivity patterns. The indolizine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of interacting with a wide range of biological targets researchgate.netresearchgate.netresearchgate.netderpharmachemica.comderpharmachemica.comtaylorandfrancis.com. This inherent versatility has led to its incorporation into compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and central nervous system (CNS) depressant effects scispace.comijettjournal.orgrsc.orgnih.govchim.itresearchgate.netmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netderpharmachemica.comderpharmachemica.comtaylorandfrancis.comontosight.ai.
Beyond medicinal chemistry, indolizine derivatives have found applications in materials science, particularly due to their fluorescent properties, making them useful in organic light-emitting diodes (OLEDs), sensors, and as biomarkers rsc.orgchim.itresearchgate.net. The ability to readily functionalize the indolizine core allows for the fine-tuning of its electronic and steric properties, thereby tailoring its biological activity or material characteristics scispace.comontosight.airesearchgate.net.
Position of 8-Methylindolizine within the Indolizine Derivative Landscape
This compound represents a specific substituted derivative of the parent indolizine structure, featuring a methyl group at the 8-position of the bicyclic system. While the parent compound itself has been identified and cataloged nih.gov, research often focuses on more complex derivatives that incorporate additional functional groups or substituents, which can significantly influence their properties and potential applications.
The scientific literature has documented several derivatives of this compound, including:
This compound-1,2,3-tricarboxylic acid trimethyl ester: This derivative features ester functionalities at positions 1, 2, and 3, alongside the methyl group at position 8 guidechem.com.
This compound-2-carboxylic acid: This compound possesses a carboxylic acid group at the 2-position, with the methyl substituent at the 8-position bldpharm.comsigmaaldrich.comsigmaaldrich.com.
Methyl indolizine-8-carboxylate: This nomenclature suggests a methyl ester at the 8-position, though this typically refers to a substituent on the pyridine (B92270) ring rather than the core indolizine numbering itself chemscene.com.
2-(4-fluorophenyl)-8-methylindolizine (B1195814): This derivative includes a 4-fluorophenyl substituent at the 2-position, alongside the 8-methyl group ontosight.ai.
These specific examples highlight how the introduction of substituents like methyl groups, carboxylic acids, esters, and aryl rings can lead to a diverse array of indolizine compounds, each with potentially unique chemical and biological profiles.
Evolution of Indolizine Chemistry: Foundational Concepts Relevant to this compound
The study of indolizine chemistry dates back to the late 19th century, with initial reports from Angeli in 1890, who proposed the name "pyrindole" for the parent unsaturated base jbclinpharm.orgjbclinpharm.org. The first synthesis of the parent indolizine was reported by Scholtz in 1912, who reacted 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures jbclinpharm.orgjbclinpharm.org. This early work laid the groundwork for understanding the formation of the indolizine nucleus.
Several foundational synthetic methodologies have been developed over the years, which are directly relevant to the synthesis of compounds like this compound, particularly those involving methyl-substituted pyridines as starting materials:
Tschitschibabin (Chichibabin) Reaction: This classical method involves the quaternization of a 2-substituted pyridine with an α-halocarbonyl compound, followed by cyclization of the resulting pyridinium (B92312) salt. This reaction is highly versatile and has been instrumental in synthesizing a wide range of substituted indolizines jbclinpharm.orgjbclinpharm.orgnih.govchim.itrsc.orgmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netrsc.orgthieme-connect.com. The use of methylpyridines in this reaction would directly lead to methyl-substituted indolizines.
1,3-Dipolar Cycloadditions: This approach utilizes pyridinium ylides, generated from pyridinium salts, which undergo cycloaddition reactions with alkynes or alkenes. This method is particularly effective for introducing electron-withdrawing groups at specific positions of the indolizine ring jbclinpharm.orgjbclinpharm.orgnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org.
Modern Synthetic Strategies: More recent advancements have focused on developing efficient, milder, and often metal-catalyzed or radical-induced synthetic pathways. These include transition metal-catalyzed cyclizations, oxidative couplings, and C-H functionalization techniques, offering greater control over regioselectivity and functional group tolerance rsc.orgresearchgate.netrsc.orgmdpi.comsemanticscholar.orgrsc.orgnih.govorganic-chemistry.org.
The evolution of indolizine synthesis reflects a continuous effort to improve yields, reduce reaction times, enhance functional group compatibility, and develop more environmentally friendly processes. These advancements provide robust tools for accessing not only the parent indolizine but also its specifically substituted derivatives, such as those featuring a methyl group at the 8-position.
Data Tables
Table 1: Key Synthesis Methodologies for Indolizines
| Method Name / Type | Key Reagents/Conditions | Typical Products | Key References |
| Scholtz Synthesis | 2-methylpyridine, acetic anhydride (high temperature) | Parent indolizine | jbclinpharm.orgjbclinpharm.org |
| Tschitschibabin (Chichibabin) Rxn | 2-substituted pyridine, α-halocarbonyl compound, base | Substituted indolizines | jbclinpharm.orgjbclinpharm.orgnih.govchim.itrsc.orgmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netrsc.orgthieme-connect.com |
| 1,3-Dipolar Cycloaddition | Pyridinium ylides, alkynes/alkenes | C1/C3-substituted indolizines | jbclinpharm.orgjbclinpharm.orgnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org |
| Metal-Catalyzed Reactions | Pyridine derivatives, alkynes/alkenes, transition metals (e.g., Pd, Pt, Cu, Au) | Various substituted indolizines | rsc.orgresearchgate.netrsc.orgmdpi.comsemanticscholar.orgrsc.orgnih.govorganic-chemistry.org |
| Radical Cyclization | Various radical precursors, pyridine derivatives | Functionalized indolizines | rsc.orgrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-4-2-6-10-7-3-5-9(8)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZBPBWCSAFBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342520 | |
| Record name | 8-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31108-58-4 | |
| Record name | 8-Methylindolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31108-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Methylindolizine and Analogous Indolizine Core Structures
Conventional and Foundational Approaches to Indolizine (B1195054) Synthesis
Traditional methods for constructing the indolizine core have been foundational in heterocyclic chemistry, providing robust and versatile pathways to this important scaffold. These methods, including the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and various intramolecular cyclization strategies, have been refined over decades and remain relevant in contemporary synthesis.
Tschitschibabin Reaction and its Adaptations for Indolizine Construction
The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and effective method for the formation of the indolizine ring system. The reaction typically involves the acid-catalyzed cyclization of pyridinium (B92312) salts that possess a methylene (B1212753) group adjacent to the nitrogen atom, which is activated by an electron-withdrawing group.
The general mechanism commences with the quaternization of a pyridine (B92270) derivative, such as a picoline, with an α-halo ketone or another suitable alkylating agent to form a pyridinium salt. For the synthesis of an 8-methylindolizine analogue, a 3-methylpyridine would be the starting pyridine derivative. In the presence of a base, the pyridinium salt is converted into a pyridinium ylide. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the fused five-membered ring, yielding the aromatic indolizine core.
Adaptations of this reaction have expanded its utility. For instance, the reaction conditions can be varied to improve yields and accommodate a wider range of functional groups on both the pyridine ring and the alkylating agent. The use of different bases and solvents can influence the efficiency of the ylide formation and the subsequent cyclization. While the original reaction often required high temperatures, modern modifications have allowed the synthesis to proceed under milder conditions. A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. This highlights the adaptability of the classical Tschitschibabin reaction within modern catalytic frameworks.
1,3-Dipolar Cycloaddition Reactions Utilizing Pyridinium Ylides with Dipolarophiles
The 1,3-dipolar cycloaddition reaction is one of the most versatile and widely employed methods for synthesizing the indolizine scaffold. This reaction involves the generation of a pyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, typically an activated alkene or alkyne.
The process is initiated by the formation of a pyridinium salt from a pyridine derivative and an α-halo carbonyl compound or a related activated methylene compound. Treatment of this salt with a base deprotonates the α-carbon, generating the pyridinium ylide in situ. This reactive intermediate then undergoes a concerted [3+2] cycloaddition with a dipolarophile. If an alkyne is used as the dipolarophile, the reaction directly yields the aromatic indolizine. When an alkene is used, a dihydroindolizine intermediate is formed, which then requires an oxidation step to aromatize to the final indolizine product.
The structural diversity of the resulting indolizines can be readily controlled by varying the substituents on the pyridine ring, the ylide-forming reagent, and the dipolarophile. This modularity is a key advantage of the 1,3-dipolar cycloaddition approach. For instance, the use of electron-deficient ynamides as dipolarophiles provides an efficient route to 2-aminoindolizines.
Table 1: Examples of Dipolarophiles in Indolizine Synthesis
| Dipolarophile Class | Specific Example | Resulting Indolizine Moiety |
|---|---|---|
| Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | 1,2-Diester substituted indolizines |
| Alkynes | Ethyl propiolate | 1-Ester substituted indolizines |
| Alkenes | Maleimides | Indolizines fused with a succinimide ring (after oxidation) |
| Alkenes | Nitroolefins | Nitro-substituted indolizines (after oxidation and elimination) |
| Alkenes | Methyl acrylate | 1-Ester substituted indolizines (after oxidation) |
Intramolecular Cyclization Protocols
Intramolecular cyclization represents another fundamental strategy for the synthesis of the indolizine core. These methods involve the construction of a suitably functionalized pyridine derivative that can undergo ring closure to form the fused five-membered ring.
A common approach involves the use of a pyridine-2-acetic acid ester or a related derivative, which is first functionalized at the α-position. The introduced side chain contains an electrophilic center that can react with the pyridine nitrogen or another nucleophilic position on the pyridine ring. For example, a 2-pyridyl derivative bearing a side chain with a carbonyl group and a leaving group can undergo intramolecular cyclization to form the indolizine.
Palladium-catalyzed intramolecular cyclizations of 2-(1-alkynyl)-N-alkylideneanilines have been developed for indole synthesis, and analogous strategies can be applied to pyridine derivatives to construct the indolizine skeleton. For example, the pyrolysis of 3-(2-pyridyl)-1-propanol in the presence of a palladium-carbon catalyst yields indolizine. Similarly, metal-free intramolecular amination of allylic alcohols provides an efficient route to multisubstituted indolizines. These methods often offer good control over the substitution pattern of the final product and can be adapted for the synthesis of complex indolizine derivatives.
Contemporary and Sustainable Synthetic Strategies for Indolizine Derivatization
Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and environmentally benign methodologies. In the context of indolizine synthesis, this has led to the emergence of transition metal-catalyzed reactions and the application of green chemistry principles, which offer significant advantages over classical methods.
Transition Metal-Catalyzed Synthetic Routes (e.g., Rhodium(III), Copper(II), Gold, Palladium(II)-Mediated)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the indolizine core is no exception. Catalysts based on rhodium, copper, gold, and palladium have enabled novel and efficient synthetic pathways.
Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts are particularly effective in mediating C-H activation and annulation reactions. A strategy for constructing indolizine derivatives involves the Rh(III)-catalyzed C-H activation of enamides and their subsequent [2+3] cyclization with triazoles. This approach allows for the synthesis of functionalized indolizines with high regioselectivity.
Copper(II)-Catalyzed Synthesis: Copper catalysts offer a cost-effective and versatile option for indolizine synthesis. Copper(II)-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids provides a direct route to C-2 arylated indolizines. Another notable method is the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, which is both efficient and atom-economic. Copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates also provides an efficient pathway to C-1 oxygenated indolizines.
Gold-Catalyzed Synthesis: Gold catalysts, known for their ability to activate alkynes, have been employed in the synthesis of indolizines through cycloisomerization reactions. For example, gold(III)-catalyzed multicomponent reactions involving heteroaryl aldehydes, amines, and alkynes can be performed under solvent-free conditions or in water, offering high atom economy. Gold-catalyzed cycloisomerization of propargyl-substituted pyridines is another powerful method for accessing the indolizine scaffold.
Palladium(II)-Mediated Synthesis: Palladium catalysis is widely used for cross-coupling and cyclization reactions. A palladium-catalyzed multicomponent synthesis of indolizines has been developed from 2-bromopyridines, carbon monoxide, imines, and alkynes. This reaction proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, followed by cycloaddition. Palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids also provides a straightforward route to 1,3-disubstituted indolizines.
Table 2: Overview of Transition Metal-Catalyzed Indolizine Syntheses
| Metal Catalyst | Reaction Type | Key Features |
|---|---|---|
| Rhodium(III) | C-H Activation/Annulation | High regioselectivity, good for functionalized indolizines. |
| Copper(II) | Oxidative Coupling/Annulation | Cost-effective, atom-economic, versatile for various substitutions. |
| Gold(I/III) | Cycloisomerization/Multicomponent Reaction | High atom economy, mild reaction conditions, can be performed in green solvents. |
| Palladium(II) | Carbonylative Coupling/Cycloaddition | Modular, allows for diverse substitution patterns from simple precursors. |
Green Chemistry Principles in Indolizine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In indolizine synthesis, these principles are being increasingly applied through various strategies.
Solvent-Free and Water-Based Reactions: A number of synthetic procedures for indolizines have been developed that operate under solvent-free conditions or use water as a benign solvent. For example, a gold(III)-catalyzed multicomponent reaction for aminoindolizine synthesis can be conducted in water. organic-chemistry.org Solvent-free syntheses, often catalyzed by copper, have been reported for the reaction of pyridines, methyl ketones, and alkenoic acids. organic-chemistry.orgorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com Microwave-assisted one-pot, three-component reactions have been successfully employed for the synthesis of indolizines, for example, from acyl bromides, pyridines, and acetylenes using basic alumina as a catalyst. acs.org
Multi-component Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single step, leading to high atom economy and reduced waste generation. ynu.edu.cnacsgcipr.org Several MCRs for indolizine synthesis have been developed, including metal-free, three-component reactions of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent-free conditions. nih.gov
Catalyst-Free and Metal-Free Reactions: To avoid the use of potentially toxic and expensive metal catalysts, catalyst-free and metal-free synthetic routes are highly desirable. A catalyst and additive-free annulation of 2-pyridylacetates and ynals under molecular oxygen has been reported to produce 3-acylated indolizines. organic-chemistry.org Additionally, transition-metal-free, one-pot syntheses using TEMPO as an organic oxidant have been developed for the preparation of multisubstituted indolizines. organic-chemistry.orgorganic-chemistry.org These approaches align well with the principles of sustainable chemistry by minimizing the use of hazardous substances.
Microwave-Assisted Reaction Enhancement
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of indolizine derivatives has been a subject of considerable interest. tandfonline.com This technique offers several advantages over conventional heating methods, including a significant reduction in reaction times (from hours to minutes), higher product yields, and improved selectivity. tandfonline.com The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.
The synthesis of various indolizine derivatives has been successfully achieved using microwave irradiation. For instance, a one-pot, three-component reaction of an acyl bromide, pyridine, and an acetylene catalyzed by basic alumina under microwave irradiation affords the corresponding indolizines in excellent yields. acs.org Similarly, the synthesis of pyrazolo[3,4-e]indolizine derivatives has been accomplished through a diethylamine-catalyzed three-component domino reaction under microwave conditions. researchgate.net These methods highlight the potential of microwave assistance in streamlining the synthesis of complex heterocyclic systems, including those analogous to this compound. The rapid and efficient nature of these protocols makes them highly attractive for the construction of libraries of indolizine-based compounds for various applications. nih.govmdpi.comorganic-chemistry.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Indolizine Derivatives
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
| Three-component reaction (acyl bromide, pyridine, acetylene) | Several hours | Minutes | Significant | acs.org |
| Domino reaction (arylglyoxals, cyclic 1,3-diones, 5-aminopyrazoles) | Not specified | Not specified | High yields | researchgate.net |
| Bischler Indole Synthesis (Anilines, phenacyl bromides) | Not specified | 45-60 seconds | 52-75% overall yield | organic-chemistry.org |
| Friedlander Condensation (2-aminonicotinaldehyde, carbonyl compounds) | Not specified | Not specified | Not specified |
Ultrasound-Mediated Reaction Acceleration
Ultrasound irradiation, or sonochemistry, provides another effective non-conventional energy source for accelerating chemical reactions. ksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. nih.govnih.gov These conditions can significantly enhance reaction rates and yields.
The application of ultrasound has been successfully demonstrated in the synthesis of indolizine derivatives. A fast and efficient one-pot, multicomponent methodology for the preparation of fluorescent indolizine derivatives under ultrasound irradiation has been developed. schenautomacao.com.br This method allows for the synthesis of a variety of indolizines with different electronic properties in good to excellent yields (21% to 99%). schenautomacao.com.br The use of ultrasound not only accelerates the reaction but also aligns with the principles of green chemistry by often allowing for milder reaction conditions. researchgate.net For instance, ultrasound has been utilized in the synthesis of functionalized indolines via radical cascade reactions, achieving high yields in a matter of seconds. nih.govnih.govresearchgate.net
Solvent-Free Synthetic Processes
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially harmful and wasteful organic solvents. mdpi.comresearchgate.netresearchgate.net These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. This approach not only reduces environmental impact but can also lead to improved reaction kinetics and, in some cases, different product selectivity compared to solution-phase reactions.
Several solvent-free methods for the synthesis of indolizine derivatives have been reported. A notable example is the copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin under solvent-free conditions, which proceeds at 130 °C to afford indolizine compounds in high yields. mdpi.com This method demonstrates high stereoselectivity and excellent functional group tolerance. mdpi.com Another approach involves a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions, providing a straightforward route to functionalized indolizines. acs.org Furthermore, a samarium-catalyzed C(sp3)-H bond activation allows for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org
Table 2: Examples of Solvent-Free Synthesis of Indolizine Derivatives
| Reactants | Catalyst/Conditions | Yield | Reference |
| Pyridine, Acetophenone, Nitroolefin | CuBr, (NH4)2S2O8, 130 °C | High | mdpi.com |
| 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Metal-free | Good | acs.org |
| 2-Alkylazaarenes, Propargylic alcohols | Samarium(III) triflate | Not specified | rsc.org |
| Anilines, Phenacyl bromides | NaHCO3, Microwave | 52-75% | organic-chemistry.org |
Electrochemical Synthesis Methodologies
Electrochemical synthesis offers a unique and environmentally friendly approach to organic reactions by using electricity to drive chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgresearchgate.net This method can provide high selectivity and functional group tolerance under mild reaction conditions.
A novel strategy for the synthesis of C3-formylated and C1-halogenated indolizines has been developed through electrochemical difunctionalization. rsc.org This protocol proceeds without the need for external oxidants or catalysts and demonstrates excellent functional group tolerance, affording a series of disubstituted indolizines in yields up to 81%. rsc.org The practicality of this method is further confirmed by its scalability and the potential for further transformation of the products. rsc.org Control experiments and cyclic voltammetry studies have shed light on the plausible mechanism for this regioselective C–H formylation and halogenation of indolizines. rsc.org
Radical Cyclization Pathways for Indolizine Ring Formation
Radical-induced synthetic approaches have gained increasing attention for the construction of heterocyclic compounds like indolizine due to their efficiency in forming C-C and C-X bonds with high atom and step economy. researchgate.netrsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide straightforward access to structurally diverse methylthio-substituted indolizines. rsc.orgconsensus.app This method leads to the synthesis of a series of 1,2,3-trisubstituted indolizines in modest yields. rsc.org Another strategy involves a B2pin2-mediated radical cascade cyclization/aromatization reaction of enaminone with pyridine, which constructs valuable functionalized indolizines under metal-, external oxidant-, and base-free conditions. researchgate.net This process is initiated by the in-situ formation of a pyridine-boryl radical. researchgate.net The versatility of radical cyclization makes it a powerful tool for the synthesis of a wide array of indolizine derivatives, including those analogous to this compound. researchgate.netrsc.org
Regioselective and Stereoselective Synthesis of this compound Derivatives
The biological activity of indolizine derivatives is often highly dependent on the specific placement and orientation of substituents on the indolizine core. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance for accessing specific isomers of this compound derivatives with desired properties.
While specific studies focusing exclusively on the regioselective and stereoselective synthesis of a wide range of this compound derivatives are not extensively detailed in the provided context, the principles can be inferred from related systems. For instance, the catalytic hydrogenation of a dihydroindolizidinone has been shown to occur preferentially from the endo-face, leading to the formation of (8R,8aS)-8-methylhexahydroindolizin-5-one, a key intermediate for the synthesis of 5,8-disubstituted indolizidines. researchgate.net This highlights the potential for achieving high stereoselectivity in reactions involving the indolizine core. The development of such selective methods is crucial for the synthesis of enantiomerically pure this compound derivatives.
Directed C-H Functionalization Strategies for Site-Specific Substitution
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including indolizines. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The inherent electronic properties of the indolizine ring, with its high electron density at the C1 and C3 positions of the five-membered ring, make it amenable to electrophilic substitution and C-H functionalization reactions. nih.gov
Palladium-catalyzed C-3 arylation of indolizines via direct C-H bond cleavage has been successfully developed. rsc.org In this method, a variety of aryltrifluoroborate salts react with indolizines in the presence of a Pd(OAc)2 catalyst and a AgOAc oxidant to furnish the corresponding C-3 arylated indolizines in high yields. rsc.org This reaction tolerates both electron-donating and electron-withdrawing groups on the arylating agent. Similarly, Rh(III)-catalyzed C-H activation/annulation reactions have been employed for the construction of indolizine derivatives from enamides and triazoles, demonstrating high regioselectivity. acs.org Furthermore, Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles has been established, providing a useful method for synthesizing C3-functionalized indolizine derivatives with structural diversity. rsc.org These directed C-H functionalization strategies offer a versatile toolkit for the site-specific introduction of substituents onto the indolizine core, which is directly applicable to the synthesis of a wide range of this compound derivatives.
Stereochemical Control in the Synthesis of Hydrogenated 8-Methylindolizines
The stereochemical outcome in the synthesis of hydrogenated 8-methylindolizines is of paramount importance, as the spatial arrangement of substituents can significantly influence the biological activity of the resulting molecules. The control of stereochemistry is typically achieved during catalytic hydrogenation or other reduction methods of a suitably substituted this compound precursor. The facial selectivity of the hydrogenation is influenced by several factors, including the nature of the catalyst, the solvent, and the steric and electronic properties of the substituents on the indolizine core.
In the case of hydrogenated 8-methylindolizines, the methyl group at the 8-position can exert a directing effect on the incoming hydrogen atoms. The diastereoselectivity of such hydrogenations can be rationalized by considering the steric hindrance imposed by the existing substituents on the catalyst's approach to the double bond. For instance, in the heterogeneous hydrogenation of a polysubstituted indolizine, a high degree of diastereoselectivity has been observed, leading to the formation of a specific stereoisomer. nih.govnih.gov Theoretical calculations, including ab initio and Density Functional Theory (DFT), have been employed to understand the origin of this stereoselectivity, suggesting that a keto-enol tautomerism under kinetic control can dictate the final stereochemical configuration. nih.govnih.gov
The following interactive data table summarizes hypothetical stereochemical outcomes based on the hydrogenation of a model tetrasubstituted indolizine system, which can be extrapolated to the synthesis of hydrogenated 8-methylindolizines.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 10% Pd/C | Ethanol | 25 | 1 | trans | 95:5 |
| PtO2 | Acetic Acid | 25 | 1 | cis | 80:20 |
| 5% Rh/C | Methanol | 50 | 10 | trans | 90:10 |
| 5% Pd/C | Ethyl Acetate | 25 | 5 | trans | 92:8 |
Reaction Mechanism Elucidation in this compound Synthetic Pathways
The synthesis of the this compound core can be achieved through various synthetic routes, each with its own distinct reaction mechanism. Elucidating these mechanisms is crucial for optimizing reaction conditions and extending the scope of the methodologies to a wider range of substrates.
One common and versatile approach to the synthesis of substituted indolizines involves the [3 + 2] cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. In the context of this compound, this would involve a pyridinium ylide derived from a pyridine precursor and an appropriate alkene or alkyne. The reaction is believed to proceed through a concerted or stepwise pathway involving the formation of a transient cycloadduct, which then undergoes aromatization to furnish the indolizine ring system.
Another prominent mechanistic pathway is the transition-metal-free cascade reaction. For instance, the reaction of a 2-alkylazaarene derivative with a bromonitroolefin proceeds via a Michael addition, followed by an intramolecular SN2 reaction and subsequent aromatization to yield the functionalized indolizine. nih.gov In the synthesis of an this compound derivative via this route, a 2,3-dimethylpyridine could serve as the starting azaarene. The proposed mechanism involves the initial formation of an intermediate through Michael addition, which then tautomerizes. This is followed by an intramolecular nucleophilic substitution to form a cyclic intermediate, which upon elimination of a nitro group, yields the final this compound product. nih.gov
Furthermore, annulation reactions provide another avenue to the indolizine core. For example, a [4+2] annulation has been described for the synthesis of indolizine derivatives. kuleuven.be While not explicitly detailed for this compound, the general mechanism involves the reaction of a substituted pyrrole, generated in situ, with a 1,3-dicarbonyl compound.
The table below summarizes some of the key mechanistic pathways that can be applied to the synthesis of the this compound scaffold.
| Synthetic Pathway | Key Mechanistic Steps | Intermediates | Driving Force |
| [3 + 2] Cycloaddition | 1. Formation of Pyridinium Ylide2. Cycloaddition with Dipolarophile3. Aromatization | Pyridinium Ylide, Dihydropyridine Cycloadduct | Formation of Aromatic System |
| Cascade Michael/SN2/Aromatization | 1. Michael Addition2. Tautomerization3. Intramolecular SN24. Elimination | Michael Adduct, Cyclic Intermediate | Formation of Aromatic System |
| [4 + 2] Annulation | 1. In situ Pyrrole Formation2. Reaction with 1,3-Dicarbonyl Compound | Substituted Pyrrole | Formation of Fused Bicyclic System |
Reactivity and Chemical Transformations of 8 Methylindolizine
Cycloaddition Reactions of 8-Methylindolizine (e.g., [8+2] Cycloadditions to Form Cyclazines)
Indolizines are recognized for their participation in cycloaddition reactions, particularly [8+2] cycloadditions, which serve as a route to cyclazine systems mdpi.comnih.govresearchgate.net. In these reactions, the indolizine (B1195054) core acts as an 8π-electron component, typically reacting with dienophiles such as alkynes or alkenes to form fused polycyclic structures, often proceeding through dihydro- or tetrahydro-cyclazine intermediates mdpi.comnih.govresearchgate.net. While specific documented instances of [8+2] cycloadditions directly involving this compound are not extensively detailed in the provided literature, the general reactivity of the indolizine framework suggests its potential to engage in such transformations. Research has shown that substituted indolizines, including those synthesized from substituted pyridines, can be precursors for further cycloaddition chemistry rsc.org.
Site-Specific Functionalization of the this compound Core
The indolizine nucleus possesses distinct sites for chemical modification, with the C-3 position being particularly susceptible to electrophilic attack and C-H functionalization due to its electron-rich nature rsc.orgbohrium.comrsc.org. This inherent regioselectivity facilitates the targeted introduction of various substituents onto the indolizine framework.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds through C-H functionalization represents a significant area of indolizine chemistry, enabling the synthesis of diverse functionalized derivatives rsc.orgbohrium.com. These methodologies often employ transition metal catalysis or other activation strategies to achieve regioselective C-C bond formation, frequently at the C-3 position rsc.orgbohrium.comrsc.org. Although specific C-C bond-forming reactions directly utilizing this compound are not exhaustively detailed in the reviewed literature, studies on related indolizine derivatives, such as those bearing aryl substituents at the 2-position, underscore the ongoing research in this domain ontosight.ai. The established reactivity patterns indicate that the C-3 position of the this compound core is a primary site for such functionalization efforts.
Carbon-Heteroatom Bond Forming Reactions (e.g., Chalcogenation, Borylation)
Significant progress has been made in the formation of carbon-heteroatom bonds on the indolizine scaffold, with borylation reactions being a notable example bohrium.comrsc.org. A key development in this area is the photoinduced oxidative ring-opening and subsequent borylation of indolizines using N-heterocyclic carbene (NHC)–boranes rsc.org. Studies have shown that indolizine derivatives, including 2-(4-fluorophenyl)-8-methylindolizine (B1195814) and its related analogues, readily undergo this borylation process to yield the corresponding borylated products in good yields rsc.org. This highlights the effectiveness of the this compound framework in undergoing functionalization with boron moieties under specific catalytic conditions.
Table 1: Borylation of this compound Derivatives
| Substrate | Reagent/Conditions | Product Type | Yield | Citation |
| 2-(4-fluorophenyl)-8-methylindolizine | NHC–boranes, visible light (20 W blue LED), MeCN, air | Borylated product | Good | rsc.org |
| 2-(4-chlorophenyl)-8-methylindolizine (B11503617) | NHC–boranes, visible light (20 W blue LED), MeCN, air | Borylated product | Good | rsc.org |
| Other 2-aryl-8-methylindolizine analogues | NHC–boranes, visible light (20 W blue LED), MeCN, air | Borylated product | Good | rsc.org |
Oxidation and Reduction Chemistry of this compound Systems
Indolizines, being electron-rich heterocyclic systems, are generally susceptible to oxidation. They can undergo oxidation upon exposure to atmospheric oxygen and light acs.org. Photooxygenation reactions, often involving singlet oxygen, have been investigated, with the initial attack typically occurring at the C-3 position, leading to the formation of peroxidic intermediates that can undergo further transformations depending on the reaction medium acs.org. Electrochemical studies have also explored the redox properties of indolizines, including their half-wave oxidation potentials, confirming their electrochemical activity dergipark.org.tr. While specific oxidation or reduction reactions of this compound are not detailed in the provided snippets, the general susceptibility of the indolizine core to oxidation suggests that the 8-methyl derivative would exhibit similar behavior under appropriate conditions.
Acid-Base Chemistry and Protonation Studies of this compound
The indolizine nucleus possesses a bridgehead nitrogen atom, which confers basic properties upon the molecule wikipedia.org. The parent indolizine compound has a reported basicity (pKb) of 10.1 wikipedia.org. This basicity enables protonation, typically at the nitrogen atom, leading to the formation of indolizinium salts. Although specific studies detailing the acid-base properties or protonation behavior of this compound are not explicitly found within the reviewed literature snippets, it is reasonable to infer that the presence of the methyl substituent may subtly influence these properties compared to the unsubstituted parent indolizine, while retaining the fundamental basic character of the indolizine core.
Compound Names Mentioned:
this compound
Indolizine
2-(4-fluorophenyl)-8-methylindolizine
2-(4-chlorophenyl)-8-methylindolizine
Trimethyl this compound-1,2,3-tricarboxylate
Advanced Spectroscopic and Characterization Techniques Applied to 8 Methylindolizine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, including 8-Methylindolizine. Both proton (¹H) and carbon (¹³C) NMR provide characteristic signals that allow for the assignment of specific atoms within the molecule, confirming its identity and purity vulcanchem.comipb.pt.
For indolizine (B1195054) derivatives in general, ¹H NMR spectra typically display signals for aromatic protons on the indolizine core in the range of δ 7.2–8.3 ppm, often appearing as complex multiplets due to coupling between adjacent protons vulcanchem.com. Alkyl substituents, such as the methyl and ethyl groups in 2-ethyl-1-methylindolizine, show distinct signals: a triplet for the methyl protons of the ethyl group (e.g., δ 1.34 ppm) and a quartet for the methylene (B1212753) protons (e.g., δ 4.30 ppm) vulcanchem.com. The presence of a methylene bridge, as seen in some indolizine derivatives, can result in a singlet signal in the δ 4.1–4.3 ppm range vulcanchem.com.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Aromatic carbons in indolizines typically resonate between δ 120–150 ppm vulcanchem.com. The presence of functional groups like nitriles can be identified by characteristic carbon signals, for example, around δ 115–120 ppm for the carbonitrile carbon vulcanchem.com.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for determining the spatial proximity of protons and establishing connectivity between protons and carbons, respectively. These techniques are particularly useful for confirming the relative stereochemistry of substituents and assigning complex spectral patterns, aiding in the detailed structural assignment of novel indolizine derivatives ipb.pt. While specific detailed NMR data for this compound itself might be less abundant in general literature, the principles applied to similar indolizine structures are directly applicable for its characterization vulcanchem.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Indolizine Research
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing information about the fragmentation pattern of a compound, thereby aiding in its identification and structural elucidation savemyexams.comstudymind.co.ukpromega.com. For this compound, MS can confirm its molecular formula and provide insights into its structure through fragmentation analysis.
The molecular ion peak in a mass spectrum corresponds to the molecular weight of the compound. For 2-ethyl-1-methylindolizine, the molecular weight is reported as 159.23 g/mol , corresponding to the molecular formula C₁₁H₁₃N vulcanchem.com. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition rsc.org.
Fragmentation patterns arise from the decomposition of the molecular ion upon ionization. These fragments can reveal the presence of specific functional groups or substructures within the molecule. For instance, the loss of characteristic neutral molecules or radical species during fragmentation can be indicative of specific structural features. While specific fragmentation pathways for this compound are not extensively detailed in the provided snippets, general principles of MS apply. The base peak in a mass spectrum corresponds to the most abundant ion fragment, providing a key reference point for analysis savemyexams.com.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray Crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing mdpi.commdpi.comnih.gov. While direct X-ray crystallographic data specifically for this compound may not be readily available in the provided search results, studies on related indolizine derivatives offer insights into the typical structural features.
Electronic Absorption and Emission Spectroscopy of this compound
Electronic absorption and emission spectroscopy are crucial for understanding the photophysical properties of this compound, including its interaction with light, its fluorescence behavior, and how these properties are influenced by its molecular structure and environment.
UV-Visible Absorption Profiles and Transitions
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π-π* and n-π* transitions in conjugated systems like indolizines pressbooks.pubupi.edubath.ac.uk. The absorption spectrum of indolizine derivatives usually shows absorption bands in the UV region, extending into the visible spectrum depending on the extent of conjugation and the presence of specific substituents pressbooks.pubupi.eduresearchgate.net.
For indolizines, absorption maxima (λmax) are often observed in the range of 200-400 nm, with extended conjugation or electron-donating/withdrawing groups leading to red shifts (longer wavelengths) upi.eduresearchgate.net. For example, some indolizine derivatives exhibit absorption bands around 360 nm researchgate.net, while others with more extended systems can absorb at longer wavelengths pressbooks.pub. The intensity of these absorption bands, quantified by the molar extinction coefficient (ε), provides information about the probability of the electronic transition upi.edu. The electronic effects of substituents on the indolizine core can significantly alter these absorption profiles, influencing the molecule's color and its ability to absorb specific wavelengths of light savemyexams.comrsc.orgpressbooks.pubresearchgate.netoup.com.
Fluorescence Emission Characteristics (Quantum Yields, Stokes Shifts, Excited State Lifetimes)
Fluorescence spectroscopy investigates the emission of light by a molecule after it has absorbed photons. Key parameters include fluorescence emission maxima (λem), fluorescence quantum yield (ΦF), Stokes shift, and excited state lifetimes (τ) vulcanchem.comnih.govupi.edubath.ac.ukoup.commdpi.comrsc.orgcore.ac.ukresearchgate.netedinst.com.
Fluorescence Emission Maxima (λem): Indolizine derivatives often exhibit fluorescence emission in the violet-to-blue region of the spectrum researchgate.net. The exact emission wavelength is sensitive to the molecular structure and the surrounding solvent nih.govresearchgate.net.
Fluorescence Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of emitted photons to absorbed photons edinst.com. For many indolizine derivatives, reported quantum yields can vary significantly depending on the substituents and the solvent environment researchgate.netresearchgate.net. Some indolizines show relatively low quantum yields, potentially due to the "heavy atom effect" if heavy atoms like selenium are present researchgate.net.
Stokes Shift: The Stokes shift is the difference between the absorption maximum (λmax) and the emission maximum (λem). Indolizine derivatives can exhibit relatively large Stokes shifts, which are beneficial for applications like fluorescence sensing as they minimize self-absorption nih.govresearchgate.net.
Excited State Lifetimes (τ): Excited state lifetimes represent the average time a molecule spends in the excited state before emitting a photon or undergoing non-radiative decay. For fluorescein (B123965) derivatives, lifetimes are typically in the nanosecond range (e.g., 2.3 ns to 4.06 ns) and are influenced by solvent polarity mdpi.com. Similar lifetimes are expected for other fluorescent organic molecules, including indolizines, though specific data for this compound would require direct measurement mdpi.commdpi.com.
Influence of Substituent Effects on Photophysical Properties
The photophysical properties of indolizines, including their absorption and emission characteristics, are highly tunable through the strategic introduction of substituents rsc.orgresearchgate.netoup.comcore.ac.ukscispace.com. Electron-donating groups, such as amino or alkoxy groups, often lead to a red shift in both absorption and emission spectra due to increased electron density and potential for intramolecular charge transfer (ICT) researchgate.netoup.com. Conversely, electron-withdrawing groups can also influence these properties, sometimes leading to bathochromic (red) shifts or hypsochromic (blue) shifts depending on their position and electronic nature researchgate.netoup.com.
Electrochemical Analysis of this compound and its Derivatives
The electrochemical properties of indolizine derivatives, including their redox behavior and potential applications, have been a subject of scientific investigation. These studies often employ techniques like cyclic voltammetry (CV) to understand electron transfer processes and quantitative structure-electrochemistry relationships (QSER) to correlate molecular structure with electrochemical activity. While specific data for this compound is not detailed in the provided search results, the general trends observed for other indolizine derivatives offer insight into the potential electrochemical characteristics of this compound and its related structures.
Cyclic Voltammetry and Redox Behavior Investigations
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of compounds mtxlabsglobal.combloomu.edunanoscience.comjh.edu. It involves sweeping the applied potential between two limits and measuring the resulting current, providing information on oxidation and reduction potentials, the number of electrons involved in redox reactions, and reaction kinetics mtxlabsglobal.comnanoscience.com.
Research on various indolizine derivatives has shown that their cyclic voltammetric data are sensitive to the nature and position of substituents on the indolizine core researchgate.netresearchgate.net. For instance, electron-donating substituents tend to lower the oxidation potentials (E° values), while electron-withdrawing substituents increase them researchgate.netresearchgate.net. Indolizine derivatives with an oxygen atom at the C-1 position typically exhibit a one-electron reversible oxidation, followed by a less defined one-electron irreversible oxidation at higher potentials. In contrast, indolizines with a hydrogen atom or thienyl substituents at C-1 often show only a one-electron irreversible oxidation researchgate.net.
Studies involving indolizine carboxylates have identified multiple anodic and cathodic processes, indicating complex redox pathways upb.ro. For example, ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate and ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate were studied using CV and differential pulse voltammetry (DPV), revealing distinct redox processes influenced by their respective functional groups upb.ro. Some nitrophenyl-substituted indolizines have also demonstrated oxidation processes without corresponding reduction peaks, suggesting potential dimerization reactions researchgate.net.
Electrochemical bulk oxidations of indolizines with oxygen at C-1 have yielded oxoindolizinium salts, while those with hydrogen at C-1 produced 1,1'-dimers researchgate.net. These observations highlight how structural modifications significantly influence the redox pathways and products of indolizine derivatives.
Quantitative Structure-Electrochemistry Relationship (QSER) Studies
Quantitative Structure-Electrochemistry Relationship (QSER) studies aim to establish a correlation between the molecular structure of a compound and its electrochemical properties, such as the half-wave potential (E1/2) dergipark.org.trnih.gov. This approach is valuable for predicting the electrochemical behavior of new compounds and for rational molecular design, particularly in areas like catalysis and drug development dergipark.org.trnih.gov.
Research has applied QSER modeling to indolizine derivatives to predict their half-wave oxidation potentials using theoretical molecular descriptors dergipark.org.tr. By analyzing a series of indolizine derivatives, models have been developed using techniques like Genetic Algorithm/Multiple Linear Regression (GA/MLR) to identify key descriptors influencing E1/2 dergipark.org.tr. These models have demonstrated good predictive capabilities, with high R2 and Q2 values, indicating a strong correlation between molecular structure and electrochemical behavior dergipark.org.tr.
The electrochemical oxidation of drug molecules, in general, is a significant area of study, and QSER can be instrumental in understanding these processes iapchem.org. By correlating structural features with electrochemical parameters, QSER can guide the design of molecules with desired redox properties, potentially impacting their biological activity or catalytic efficiency dergipark.org.trnih.goviapchem.org.
Compound Names Mentioned:
| Compound Name |
| This compound |
| Indolizine derivatives |
| Indolizine ethers |
| Indolizine esters |
| Indolizine tosylates |
| Indolizine sulfonates |
| Azaindolizine derivatives |
| 1-indolizinols |
| 3,3´- biindolizines |
| Macrocyclic biindolizines |
| Ethyl 3-(4-bromobenzoyl) indolizine-1-carboxylate |
| Ethyl 3-(4-chlorobenzoyl) indolizine-1-carboxylate |
| Ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate |
| Ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate |
| 1-(α-hydroxybenzyl)-2,3-diphenylindolizine-7-carbonitrile |
| 2,5-Diaryl-indolizines |
| Nitrophenyl-substituted indolizines |
| Metal-amino-porphyrins |
| Dopamine |
| Norepinephrine |
| M-ENK |
| GnRH |
| Kisspeptin-10 |
| Paracetamol (PC) |
| Diclofenac sodium (DCF) |
| 5-fluorouracil (5-FU) |
| Cetirizine (CTZ) |
| Salbutamol (SAL) |
| Potassium ferricyanide |
| Cocaine |
| L-thyronine |
| Fe(CN)63-/Fe(CN)64- |
| K3Fe(CN)6 |
| Fe(CN)64- |
| Fe(CN)63- |
Electrochemical Analysis of this compound and its Derivatives
The electrochemical properties of indolizine derivatives, including their redox behavior and potential applications, have been a subject of scientific investigation. These studies often employ techniques like cyclic voltammetry (CV) to understand electron transfer processes and quantitative structure-electrochemistry relationships (QSER) to correlate molecular structure with electrochemical activity researchgate.netdergipark.org.trnih.gov. While specific data for this compound is not detailed in the provided search results, the general trends observed for other indolizine derivatives offer insight into the potential electrochemical characteristics of this compound and its related structures researchgate.netresearchgate.netupb.ro.
Cyclic Voltammetry and Redox Behavior Investigations
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of compounds mtxlabsglobal.combloomu.edunanoscience.comjh.edu. It involves sweeping the applied potential between two limits and measuring the resulting current, providing information on oxidation and reduction potentials, the number of electrons involved in redox reactions, and reaction kinetics mtxlabsglobal.comnanoscience.com. The effectiveness of CV lies in its ability to rapidly observe redox behavior over a wide potential range, analogous to a spectrum bloomu.edujh.edu.
Research on various indolizine derivatives has shown that their cyclic voltammetric data are sensitive to the nature and position of substituents on the indolizine core researchgate.netresearchgate.net. For instance, electron-donating substituents tend to lower the oxidation potentials (E° values), while electron-withdrawing substituents increase them researchgate.netresearchgate.net. Indolizine derivatives with an oxygen atom at the C-1 position typically exhibit a one-electron reversible oxidation, followed by a less defined one-electron irreversible oxidation at higher potentials. In contrast, indolizines with a hydrogen atom or thienyl substituents at C-1 often show only a one-electron irreversible oxidation researchgate.net.
Studies involving indolizine carboxylates have identified multiple anodic and cathodic processes, indicating complex redox pathways upb.ro. For example, ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate and ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate were studied using CV and differential pulse voltammetry (DPV), revealing distinct redox processes influenced by their respective functional groups upb.ro. Some nitrophenyl-substituted indolizines have also demonstrated oxidation processes without corresponding reduction peaks, suggesting potential dimerization reactions researchgate.net. Electrochemical bulk oxidations of indolizines with oxygen at C-1 have yielded oxoindolizinium salts, while those with hydrogen at C-1 produced 1,1'-dimers researchgate.net. These observations highlight how structural modifications significantly influence the redox pathways and products of indolizine derivatives researchgate.netupb.ro.
Quantitative Structure-Electrochemistry Relationship (QSER) Studies
Quantitative Structure-Electrochemistry Relationship (QSER) studies aim to establish a correlation between the molecular structure of a compound and its electrochemical properties, such as the half-wave potential (E1/2) dergipark.org.trnih.gov. This approach is valuable for predicting the electrochemical behavior of new compounds and for rational molecular design, particularly in areas like catalysis and drug development dergipark.org.trnih.gov.
Research has applied QSER modeling to indolizine derivatives to predict their half-wave oxidation potentials using theoretical molecular descriptors dergipark.org.tr. By analyzing a series of indolizine derivatives, models have been developed using techniques like Genetic Algorithm/Multiple Linear Regression (GA/MLR) to identify key descriptors influencing E1/2 dergipark.org.tr. These models have demonstrated good predictive capabilities, with high R2 and Q2 values, indicating a strong correlation between molecular structure and electrochemical behavior dergipark.org.tr. For instance, one study reported a four-parameter model with R2 = 0.893 and Q2LOO = 0.851 for indolizine derivatives dergipark.org.tr.
The electrochemical oxidation of drug molecules, in general, is a significant area of study, and QSER can be instrumental in understanding these processes iapchem.org. By correlating structural features with electrochemical parameters, QSER can guide the design of molecules with desired redox properties, potentially impacting their biological activity or catalytic efficiency dergipark.org.trnih.goviapchem.org.
Theoretical and Computational Investigations of 8 Methylindolizine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules like 8-methylindolizine. nih.gov DFT methods are used to solve the Schrödinger equation, providing information on energy and electronic structure. nih.gov These calculations help elucidate the electronic structure by determining frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals are crucial for predicting how the molecule will interact with other reagents.
For indolizine (B1195054) systems, which are considered π-excessive heterocycles, DFT calculations can pinpoint regions of high electron density. mdpi.comusp.br The indolizine nucleus is known for undergoing electrophilic substitution preferentially at the 3-position, and this reactivity can be rationalized by analyzing the calculated electron population. mdpi.com
Computational studies on related substituted indolizines have successfully used DFT to explain reactivity and regioselectivity. researchgate.net For this compound, DFT can be employed to calculate various reactivity descriptors that quantify its chemical behavior. These descriptors provide a powerful framework for understanding the molecule's stability and reaction tendencies. researchgate.net
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for a Hypothetical Indolizine System using DFT (Note: This table is illustrative and provides typical parameters obtained from DFT calculations for similar heterocyclic systems.)
| Property/Descriptor | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and kinetic stability. |
| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. |
| Electronegativity (χ) | 3.5 eV | Measures the ability to attract electrons. |
| Chemical Hardness (η) | 2.3 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.67 eV | Quantifies the electrophilic character of a molecule. researchgate.net |
These parameters, derived from the energies of the frontier orbitals, allow for a quantitative prediction of the molecule's reactivity in various chemical environments. dergipark.org.tr
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding how this compound interacts with its environment, such as solvents or biological macromolecules like proteins. mdpi.comnih.gov
In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to simulate their subsequent movements. frontiersin.org This allows for the observation of conformational changes and intermolecular interactions. For this compound, MD simulations could be used to model its behavior in aqueous or organic solvents, revealing information about solvation shells and preferred molecular orientations.
When studying potential biological applications, MD simulations can be used to analyze the stability of a complex formed between this compound and a target protein. mdpi.com Key parameters are monitored throughout the simulation to assess the stability and dynamics of the system: mdpi.comfrontiersin.org
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Radius of Gyration (Rg): Indicates the compactness of the protein structure during the simulation.
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing insights into changes in protein folding and ligand binding.
By analyzing these metrics, researchers can predict the stability of this compound within a binding pocket and identify the key interactions that stabilize the complex. ijsrset.com
Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its physical properties or chemical reactivity, respectively. liverpool.ac.ukresearchgate.net These models are built on the principle that the structure of a molecule dictates its properties and reactivity. nih.gov
The development of a QSPR/QSRR model for this compound derivatives would involve several steps:
Data Set Compilation: A series of this compound analogues with known experimental property values (e.g., fluorescence quantum yield, melting point) or reactivity data (e.g., reaction rates) is assembled.
Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode structural information and can be categorized as electronic, steric, topological, or thermodynamic. dergipark.org.tr
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the calculated descriptors to the experimental property or reactivity. researchgate.netnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
Once validated, these models can be used to predict the properties and reactivity of new, unsynthesized this compound derivatives, thereby accelerating the discovery of compounds with desired characteristics and guiding experimental efforts. nih.govchemrxiv.org
Aromaticity Analysis and Electron Delocalization in this compound
The indolizine ring system is an aromatic, N-fused bicyclic compound featuring a delocalized 10π-electron system, which conforms to Hückel's (4n+2) rule for aromaticity. usp.brmasterorganicchemistry.com This system consists of a π-excessive five-membered ring fused to a π-deficient six-membered ring. usp.br The aromaticity of this compound is a key determinant of its stability, reactivity, and spectroscopic properties.
Computational methods are employed to quantify the degree of aromaticity and visualize the electron delocalization. While indolizine is considered aromatic, theoretical and experimental studies have noted significant bond length alternation around the periphery, suggesting a partial tetraene-like character that contributes to its ability to participate in cycloaddition reactions. mdpi.com
Several computational techniques can be used for aromaticity analysis:
Structural Criteria: Analysis of the planarity of the ring and the degree of bond length equalization.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used method. Negative NICS values inside the ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.
Electronic Criteria: Methods like the Electron Localization Function (ELF) and analysis of π-orbital contributions can map the extent of electron delocalization across the bicyclic framework. researchgate.net
These analyses provide a detailed picture of the electronic structure, confirming the peripheral delocalization of the 10 π-electron system and explaining the characteristic chemical behavior of the this compound core. mdpi.com
Prediction of Spectroscopic Signatures and Photophysical Behavior
Indolizine derivatives are well-known for their significant photophysical properties, including strong fluorescence, which makes them useful in various applications. researchgate.netchim.it Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic signatures of this compound, providing insights into its electronic transitions and photophysical behavior. ua.es
Time-Dependent Density Functional Theory (TD-DFT) is a prominent method used to calculate the excited-state properties of molecules. researchgate.net By applying TD-DFT, it is possible to predict:
UV-Vis Absorption Spectra: The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Fluorescence Emission Spectra: The energy of the emission from the first excited singlet state back to the ground state, which determines the color of the fluorescence.
Photophysical Parameters: Other properties such as the Stokes shift (the difference between the maximum absorption and emission wavelengths), and quantum yields can be rationalized through computational analysis of the excited state geometries and transition properties.
For substituted indolizines, photophysical properties have been evaluated, showing absorption maxima in the range of 256–460 nm and fluorescence emission between 485–548 nm. usp.brresearchgate.net Theoretical calculations of vibrational frequencies can also be correlated with experimental Infrared (IR) spectra to confirm the molecular structure. nih.gov
Table 2: Illustrative Comparison of Predicted and Experimental Photophysical Data for a Fluorescent Indolizine Derivative (Note: This table is a representative example based on data for similar compounds.)
| Parameter | Predicted Value (TD-DFT) | Experimental Value |
| Absorption λmax | 445 nm | 457 nm usp.br |
| Emission λmax | 530 nm | 549 nm usp.br |
| Stokes Shift | 85 nm | 92 nm |
The close agreement often found between theoretical predictions and experimental results validates the computational models and allows for the rational design of new this compound derivatives with tailored spectroscopic and photophysical properties.
Computational Mechanistic Studies of this compound Reactions
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, identify transition states and intermediates, and calculate activation energies to determine the most favorable reaction pathways. researchgate.net
Indolizines are known to participate in various reactions, including electrophilic substitutions and cycloadditions. mdpi.com A notable reaction is the [8+2] cycloaddition, where the indolizine system acts as an 8π-electron component. mdpi.com Computational studies can distinguish between possible mechanisms, such as a one-step concerted process or a multi-step pathway involving zwitterionic intermediates. mdpi.com
By using DFT, researchers can:
Locate Transition States (TS): Identify the highest energy point along the reaction coordinate that connects reactants to products.
Calculate Activation Barriers (ΔG‡): Determine the energy required to reach the transition state, which is related to the reaction rate.
Characterize Intermediates: Identify any stable species that are formed and consumed during the reaction.
A computational investigation into the regioselective synthesis of phenylindolizines via 1,3-dipolar cycloaddition demonstrated the power of these methods. The study revealed that the activation energy barrier dictates the formation of the observed product, providing a detailed mechanistic understanding that aligns with experimental observations. researchgate.net Such studies are crucial for optimizing reaction conditions and predicting the outcomes of new transformations involving the this compound scaffold.
Advanced Research Applications of Indolizine Frameworks and Potential for 8 Methylindolizine
Applications in Organic Optoelectronics and Advanced Materials Science
The exploration of π-conjugated organic molecules for electronic and optoelectronic applications has identified the indolizine (B1195054) framework as a versatile and promising scaffold. Its rigid, planar structure and rich electron density contribute to favorable charge transport and luminescent properties, making it a target for the development of next-generation organic electronic devices.
Organic Semiconductors and Charge Transport Materials
Indolizine and its derivatives are being investigated as organic semiconductors, materials that form the active components in a variety of organic electronic devices. The electronic properties of the indolizine core, which is a structural isomer of indole, can be readily tuned by chemical modification, allowing for the rational design of materials with specific charge transport characteristics. The fusion of a π-excessive pyrrole ring with a π-deficient pyridine (B92270) ring results in a unique electronic structure with a significant dipole moment, which can influence intermolecular interactions and charge transport in the solid state.
Recent research has focused on π-expanded indoloindolizines, which are polycyclic aromatic compounds containing both indole and indolizine moieties. chemicalbook.comphotonics.comchemrxiv.org These materials have demonstrated competitive performance with ambipolar charge transport properties in organic field-effect transistors (OFETs), indicating their ability to transport both holes and electrons. chemicalbook.comphotonics.com The HOMO-LUMO energy gap of these complex systems can be precisely modulated by controlling the aromaticity of the constituent rings, offering a strategy for designing materials with tailored electronic properties. chemicalbook.comphotonics.comchemrxiv.org While direct studies on 8-methylindolizine as a primary charge transport material are limited, the fundamental properties of the indolizine ring suggest its potential. The methyl group in this compound can influence the solid-state packing and electronic properties, which are critical factors for efficient charge transport.
| Compound | Key Electronic Feature | Potential Impact on Semiconductor Properties |
|---|---|---|
| Indolizine | π-excessive five-membered ring and π-deficient six-membered ring | Tunable electronic properties, potential for ambipolar charge transport. |
| Indole | Isomeric structure with different nitrogen position | Well-studied building block in organic electronics, often exhibiting good hole transport. |
| This compound | Electron-donating methyl group at the 8-position | Potential to modify HOMO/LUMO levels and influence molecular packing, thereby tuning charge transport characteristics. |
Photovoltaic Materials Development
The development of efficient organic photovoltaic (OPV) devices relies on the design of novel electron donor and acceptor materials that can effectively absorb sunlight and convert it into electrical energy. The indolizine framework has been explored for its potential in this area, particularly in the context of dye-sensitized solar cells (DSSCs). In DSSCs, an organic dye absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).
Electroluminescent Device Components (e.g., Organic Light-Emitting Diodes)
Organic light-emitting diodes (OLEDs) are a major application of organic electronics, used in displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials. The strong fluorescence and tunable electronic properties of indolizine derivatives make them attractive candidates for use in OLEDs. chim.it
Research has shown that indolizine derivatives can exhibit intense fluorescence, with some newly synthesized indolizines emitting green light with a high quantum yield. photonics.com The emission wavelength of these compounds can be tuned by modifying the substituents on the indolizine core. For example, some indolizines absorb light in the blue-violet range (403-420 nm) and emit in the green part of the spectrum (505-528 nm). photonics.com This makes them promising materials for the emissive layer in OLEDs. While specific research on this compound in OLEDs is not yet prevalent, the fundamental luminescent properties of the indolizine scaffold suggest its potential. The methyl group in this compound could subtly influence the emission color and efficiency, making it a target for future research in the development of new electroluminescent materials.
Fluorescent Dyes and Pigments for Scientific Applications
The inherent fluorescence of the indolizine ring system has led to the development of a variety of fluorescent dyes and pigments. These materials have applications in diverse fields, from biological imaging to materials science. The photophysical properties of indolizine-based fluorophores can be readily tuned by introducing different functional groups onto the core structure.
For instance, a new class of indolizine-based fluorophores has been developed where the emission color can be tuned from blue to orange (462–580 nm). chemicalbook.comphotonics.com This color tuning is achieved by introducing an electron-donating group at the C-3 position and various electron-withdrawing groups at the C-7 position, which modulates the intramolecular charge transfer (ICT) character of the molecule. chemicalbook.comphotonics.com The strong fluorescence and tunable emission of these compounds make them valuable tools for various scientific applications. This compound, with its potential for further functionalization, could serve as a core scaffold for the development of novel fluorescent dyes with tailored properties for specific applications.
| Indolizine Derivative | Substituents | Emission Wavelength Range | Observed Color |
|---|---|---|---|
| 3-Aryl-7-carboxyindolizines | Varying electron-withdrawing groups at C-7 and electron-donating groups on the C-3 aryl ring | 462–580 nm | Blue to Orange-Red |
Photoresponsive and Stimuli-Responsive Materials
Photoresponsive materials, which change their properties upon exposure to light, are of great interest for applications such as optical data storage, molecular switches, and smart materials. Dihydroindolizines (DHIs) are a class of photochromic molecules that undergo a reversible ring-opening reaction upon irradiation with light. chemrxiv.org This process transforms the colorless DHI into a colored betaine, and the reverse reaction can be triggered by heat or light of a different wavelength. chemrxiv.org
This photochromic behavior is based on a 1,5-electrocyclization reaction. chemrxiv.org The ability to switch between two distinct states with different colors and properties makes DHIs promising candidates for the development of photoswitchable materials. chemrxiv.org While this compound itself is not photochromic, it can be a precursor for the synthesis of photoresponsive dihydroindolizine derivatives. The methyl group could influence the kinetics and thermodynamics of the photochromic process, allowing for the fine-tuning of the material's switching properties.
Development of Chemical Sensors and Probes Based on Indolizine Fluorescence
The strong and environment-sensitive fluorescence of many indolizine derivatives makes them excellent candidates for the development of chemical sensors and probes. chemicalbook.comphotonics.comchim.itwikipedia.org These sensors can detect the presence of specific analytes, such as metal ions or changes in pH, through a change in their fluorescence intensity or wavelength.
A notable application is the development of fluorescent pH sensors based on the indolizine scaffold. chemicalbook.comphotonics.com These sensors utilize the intramolecular charge transfer (ICT) mechanism, where the fluorescence properties are sensitive to the protonation state of a functional group on the molecule. For example, an indolizine derivative with an N,N-dimethylamino group as an electron donor and a pH-sensitive functional group can exhibit a significant change in fluorescence in response to pH variations. chemicalbook.comphotonics.com
Furthermore, indolizine-based fluorescent probes have been designed for the detection of specific analytes like sulfite. chim.it A "turn-on" fluorescent probe based on indolizine has been reported to show a rapid and selective response to sulfite, with a strong fluorescence emission at 458 nm. chim.it The development of such probes highlights the versatility of the indolizine framework in molecular recognition and sensing applications. The potential of this compound in this area lies in its use as a building block for creating new and more sophisticated fluorescent sensors. The methyl group could be used to modulate the probe's solubility, binding affinity, and photophysical properties, leading to sensors with improved performance and selectivity.
| Sensor Type | Sensing Mechanism | Target Analyte | Observed Response |
|---|---|---|---|
| pH Sensor | Intramolecular Charge Transfer (ICT) | pH | Change in fluorescence emission color and intensity. chemicalbook.comphotonics.com |
| Sulfite Probe | Turn-on fluorescence | Sulfite (SO₃²⁻) | Strong fluorescence emission upon binding to the analyte. chim.it |
Design of Chemo- and Biosensors for Research Analytes
The inherent fluorescence of the indolizine core provides a robust platform for the design of sensitive and selective chemo- and biosensors. These sensors function by converting the recognition of a specific chemical or biological analyte into a measurable optical signal, typically a change in fluorescence intensity or wavelength. frontiersin.org The design often involves functionalizing the indolizine scaffold with a receptor unit that selectively binds to the target analyte. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in its emission.
Indolizine derivatives have been successfully developed as fluorescent chemosensors for the detection of various research analytes, most notably metal ions. For instance, a 2-nitrobenzaldehyde-indolizine derivative was shown to exhibit a highly selective fluorescence quenching effect in the presence of copper ions (Cu²⁺), with minimal interference from other common metal ions. researchgate.net This selectivity suggests that the indolizine framework can be tailored for specific ion recognition, a crucial feature for analytical tools in environmental and biological research. frontiersin.orgresearchgate.net
Furthermore, the development of indolizine-based fluorescent pH sensors has been reported. mdpi.com By incorporating pH-responsive functional groups, such as an N,N-dimethylamino group, onto the indolizine scaffold, researchers have created probes that display distinct changes in their photophysical properties in response to varying pH levels. mdpi.commdpi.com This capability is valuable for studying pH-dependent processes in chemical and biological systems.
For this compound, the introduction of an electron-donating methyl group on the pyridine ring could potentially enhance the quantum yield and modulate the sensitivity of such sensors. This modification could fine-tune the electronic and binding properties of the scaffold, possibly leading to sensors with improved performance characteristics for a range of research analytes.
Fluorescent Probes for Biological Research
Beyond simple analyte sensing, the tunable photophysical properties of indolizine frameworks make them excellent candidates for fluorescent probes in biological research. nih.govfigshare.com These probes are instrumental in visualizing cellular structures and processes without the need for direct clinical imaging. The strong fluorescence, large Stokes shifts, and potential for functionalization allow for the creation of a diverse palette of biological imaging tools. researchgate.net
A notable class of indolizine-based fluorophores, termed "Seoul-Fluors," has been developed, demonstrating the scaffold's versatility. rsc.org These compounds, often complex 1,2-dihydropyrrolo[3,4-β]indolizin-3-ones, exhibit bright fluorescence and drug-like properties suitable for cell permeability, making them effective as bioprobes in cell lines like HeLa cells. rsc.org The emission color of indolizine fluorophores can be systematically tuned across the visible spectrum (from blue to red) by modifying the substituents on the core structure. researchgate.netacs.org This color tunability is achieved by altering the intramolecular charge transfer (ICT) characteristics within the molecule. For example, attaching an electron-donating N,N-dimethylamino group to one part of the scaffold and an electron-withdrawing ester group to another can induce a significant red-shift in the emission spectrum. mdpi.com
The potential of this compound as a fluorescent probe lies in the electronic contribution of the methyl group. As an electron-donating group, the 8-methyl substituent would be expected to influence the ICT process, likely resulting in a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent indolizine. This intrinsic modification could serve as a starting point for designing new probes with specific spectral properties tailored for multiplex imaging experiments in biological research.
| Indolizine Derivative Type | Key Substituents | Absorption Max (nm) | Emission Max (nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| Styryl Seoul-Fluor Analogue | Styryl group at C-9 | Not Specified | ~480-550 | Bathochromic shift controlled by styryl substituents. | rsc.org |
| 3,7-Disubstituted Indolizine | Aryl at C-3, Ester at C-7 | Not Specified | 462-492 | Systematic tunability of emission wavelength. | mdpi.com |
| 3,7-Disubstituted Indolizine | N,N-dimethylaminophenyl at C-3, Ester at C-7 | Not Specified | 533 | Pronounced red-shift due to Intramolecular Charge Transfer (ICT). | mdpi.com |
| Pyrido[3,2-b]indolizine | Various | >400 | Blue to Red | Tunable emission from a small scaffold (<300 g/mol). | acs.org |
Indolizine Scaffolds in Preclinical Medicinal Chemistry Research
The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide spectrum of biological activities. researchgate.netresearchgate.net Its structural similarity to indole, a component of many approved drugs, has spurred extensive investigation into synthetic indolizine derivatives as potential therapeutic agents. researchgate.netnih.gov Preclinical research, encompassing in vitro assays and in vivo animal models, has focused on exploring these compounds as novel chemical entities, defining their structure-activity relationships, and elucidating their mechanisms of action, all while strictly excluding clinical trial data, dosage, and safety profiles.
Exploration as Novel Chemical Entities for Biological Activity Studies
Indolizine derivatives have been synthesized and screened against a multitude of biological targets, demonstrating a remarkable diversity of potential pharmacological effects. researchgate.net These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, and antitubercular properties, among others. bohrium.comnih.gov The exploration of these compounds in preclinical studies aims to identify novel chemical starting points for drug discovery programs. nuvisan.com
In the realm of oncology research, indolizine derivatives have shown potent antiproliferative activity against various cancer cell lines. researchgate.net For example, certain analogues have demonstrated cytotoxicity against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cells. nih.gov Other studies have highlighted activity in pancreatic cancer cells and hepatocellular carcinoma. researchgate.netmdpi.com
Beyond cancer, indolizines have been investigated for their anti-inflammatory potential, with some analogues showing inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). ijper.orgrsc.org Additionally, the scaffold has been explored for its antimicrobial and antitubercular activities. researchgate.netmdpi.com The this compound scaffold, by virtue of its core structure, represents a promising, yet underexplored, chemical entity for similar biological activity studies. The methyl group could influence factors such as metabolic stability and binding affinity to biological targets.
Structure-Activity Relationship (SAR) Studies in In Vitro and In Vivo Models
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a parent molecule affect its biological activity. For indolizine derivatives, SAR studies have identified critical substitution patterns that govern their potency and selectivity. mdpi.com
Research has shown that substitutions on both the pyrrole (5-membered) and pyridine (6-membered) rings significantly influence biological outcomes. mdpi.com For instance, in the context of anticancer activity, the introduction of substituted benzoyl groups at positions 5 and 7, or an acetyl group at position 7, has been shown to result in potent inhibition of cancer cell viability. mdpi.com Similarly, for COX-2 inhibition, halogen atoms at the para position of a benzoyl ring at the C-3 position of the indolizine nucleus conferred promising activity. rsc.org
Late-stage functionalization, where modifications are made to a core scaffold that has already shown initial activity, has proven to be a powerful strategy. In one study, a methoxylated indolizine lactone was identified as an initial hit against breast cancer cells, and subsequent modifications to the indolizine core led to analogues with up to a twenty-fold increase in potency. nih.gov
While specific SAR studies on this compound are not extensively documented, general principles suggest its potential. Research on 7-methylindolizine derivatives in antitubercular screening provides a close parallel, indicating that methyl substitution on the pyridine ring is a viable strategy for generating active compounds. mdpi.com The position of the methyl group at C-8 would offer a unique steric and electronic profile compared to other positions, potentially leading to novel interactions with biological targets and providing a new avenue for SAR exploration in various in vitro and in vivo models. nih.gov
| Biological Activity | Position of Substitution | Favorable Substituent(s) | Effect | Reference |
|---|---|---|---|---|
| Anticancer (Pancreatic) | Positions 5 and 7 | Substituted Benzoyl Groups | Strong inhibition of cell viability. | mdpi.com |
| Anticancer (Cervical) | Position 7 | Acetyl Group | Inhibitory properties on SiHa cells. | mdpi.com |
| Anticancer (General) | Position 1 | Ester Group | Enhanced cytotoxic potential compared to acid/amide analogues. | mdpi.com |
| COX-2 Inhibition | Position 3 (on Benzoyl ring) | Para-Halogen Atoms | Promising inhibitory activity. | rsc.org |
| Anti-Tubercular | Position 7 | Methyl Group | Active compounds identified. | mdpi.com |
Target Identification and Mechanism of Action Elucidation in Preclinical Research
A crucial aspect of preclinical drug discovery is identifying the specific molecular target of a bioactive compound and elucidating its mechanism of action. nuvisan.com For indolizine derivatives, several mechanisms have been proposed and investigated. In anticancer research, indolizines have been found to act through various pathways, including the inhibition of tubulin polymerization, disruption of EGFR signaling, and the induction of apoptosis. mdpi.com
Computational docking studies have been employed to predict and rationalize the binding of indolizine analogues to their putative targets. For example, docking analyses have supported the binding of certain indolizines to the colchicine binding site of tubulin, providing a molecular basis for their observed antiproliferative effects. mdpi.com In the context of anti-inflammatory research, molecular modeling has been used to explore the binding of indolizine derivatives within the active site of the COX-2 enzyme. rsc.org
For antitubercular indolizines, in silico docking analyses have helped identify potential molecular targets in Mycobacterium tuberculosis. Plausible targets identified through these computational studies include Cytochrome P450 (CYP121), malate synthase, and GyrB ATPase, providing clear hypotheses for further experimental validation. mdpi.com The use of affinity chromatography, employing biotin-tagged indolizine scaffolds, has also emerged as a powerful tool for pulling down and identifying protein targets from cell lysates. acs.org The this compound framework could be investigated using these same preclinical methods to identify its specific biological targets and unravel its mechanisms of action.
Coordination Chemistry and Ligand Design Incorporating Indolizine Derivatives
The nitrogen atom and the aromatic π-system of the indolizine scaffold make it an attractive candidate for the design of ligands in coordination chemistry. scispace.com Polycyclic analogues of indolizine have been used as heterocyclic analogues of indene in the synthesis of ligands for transition metal complexes. scispace.com The ability of the indolizine core to coordinate with metal ions is fundamental to its application not only in catalysis and materials science but also in the design of metallodrugs and sensors.
The synthesis of indolizine derivatives bearing specific chelating groups allows for the creation of multidentate ligands. For example, a one-pot reaction has been used to synthesize 1-cyano-3-(2-pyridinecarboxamido)-2-(2-pyridiyl)indolizine. This complex indolizine derivative was subsequently shown to react with nickel(II) nitrate to form a stable NiL₂ complex, demonstrating its capacity to act as a multidentate ligand and coordinate with metal centers. researchgate.net The design possibilities are extensive, allowing for the creation of ligands with tailored steric and electronic properties to control the geometry and reactivity of the resulting metal complexes. hud.ac.uk
The introduction of an 8-methyl group onto the indolizine scaffold would sterically and electronically influence its properties as a ligand. The methyl group could affect the conformation of the ligand and its binding affinity for specific metal ions. This could be leveraged to fine-tune the properties of the resulting metal complexes for applications ranging from catalysis to the development of novel imaging agents or therapeutic compounds.
Future Directions and Emerging Research Avenues for 8 Methylindolizine
Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to substituted indolizines is a cornerstone of advancing their application. While classical methods like the Chichibabin and Scholtz reactions provide access to the indolizine (B1195054) core, future research will likely focus on more sophisticated and sustainable approaches for the synthesis of 8-methylindolizine. scispace.com
Key areas for innovation include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, and other transition metals has revolutionized the synthesis of complex organic molecules. scispace.com Future methodologies could involve the direct C-H functionalization of a pre-formed this compound core or the construction of the bicyclic system through metal-catalyzed cyclization reactions. These methods offer the potential for high atom economy and the introduction of a wide range of functional groups with high regioselectivity.
One-Pot and Multicomponent Reactions: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. scispace.com The development of novel multicomponent reactions that assemble this compound from simple, readily available starting materials would be a significant advancement. For instance, a one-pot reaction involving an aldehyde, a secondary amine, and a terminal alkyne, catalyzed by a copper salt, has been shown to produce 1-aminoindolizines with high yields. scispace.com Similar strategies could be adapted for the synthesis of this compound derivatives.
Green Chemistry Approaches: The principles of green chemistry are increasingly important in synthetic organic chemistry. Future synthetic strategies for this compound are expected to utilize environmentally benign solvents (such as water), reusable catalysts, and energy-efficient reaction conditions like microwave irradiation. scispace.com The use of solid-supported catalysts, for example, can simplify product purification and catalyst recycling.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Transition Metal Catalysis | High efficiency, high selectivity, broad functional group tolerance. |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified procedures. |
| Green Chemistry Methods | Environmentally friendly, sustainable, potential for catalyst reuse. |
Integration of this compound into Complex Supramolecular Assemblies
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting possibilities for the application of this compound. The planar, aromatic structure and the presence of a nitrogen atom make the this compound core an attractive building block for the construction of complex supramolecular architectures.
Future research in this area could explore:
Host-Guest Chemistry: The electron-rich nature of the indolizine ring suggests that it could act as a host for electron-deficient guest molecules through π-π stacking interactions. The methyl group at the 8-position could influence the geometry of the binding cavity, potentially leading to selective recognition of specific guests.
Self-Assembling Materials: By attaching appropriate functional groups to the this compound core, it should be possible to program its self-assembly into well-defined nanostructures such as wires, sheets, or spheres. These materials could have applications in electronics, sensing, and drug delivery. The formation of ribbon-like supramolecular structures has been observed for other organic molecules and could be a target for this compound derivatives. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the indolizine ring can act as a ligand for metal ions. The synthesis of coordination polymers and MOFs incorporating this compound as a building block could lead to materials with interesting catalytic, magnetic, or gas storage properties.
| Supramolecular Application | Potential Role of this compound |
| Host-Guest Chemistry | π-rich aromatic host for electron-deficient guests. |
| Self-Assembling Materials | Programmable building block for functional nanostructures. |
| Coordination Polymers/MOFs | Nitrogen-containing ligand for the construction of porous materials. |
Interdisciplinary Research at the Nexus of Synthetic Chemistry, Materials Science, and Chemical Biology
The unique properties of the this compound scaffold make it a promising candidate for interdisciplinary research that bridges the gap between synthetic chemistry, materials science, and chemical biology.
Materials Science: The incorporation of this compound into organic electronic materials is a promising area of research. The electron-donating nature of the indolizine ring could be beneficial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methyl group can be used to tune the solubility and solid-state packing of these materials, which are crucial parameters for device performance.
Chemical Biology: Fluorescent small molecules are invaluable tools for studying biological processes. The indolizine core is known to be fluorescent, and the emission properties can be tuned by varying the substitution pattern. This compound derivatives could be developed as fluorescent probes for imaging specific cellular components or for sensing biologically important analytes. Furthermore, the indolizine scaffold is present in a number of biologically active natural products, suggesting that this compound derivatives could be explored as potential therapeutic agents.
Exploration of Novel Reactivity Patterns and Transformation Pathways
While the general reactivity of the indolizine ring is relatively well-understood, there is still much to be explored, particularly with respect to the influence of substituents like the 8-methyl group.
A key area for future investigation is the exploration of novel cycloaddition reactions. Indolizines are known to participate in [8+2] cycloadditions with electron-deficient acetylenes, leading to the formation of cycl[3.2.2]azine systems. acs.org The electronic and steric effects of the 8-methyl group on the rate and regioselectivity of these reactions warrant further investigation. Computational studies could be employed to predict the reactivity and selectivity of these cycloadditions. researchgate.net
Furthermore, the development of new methods for the selective functionalization of the this compound core is of great importance. This could involve the selective activation of specific C-H bonds, allowing for the introduction of new functional groups in a controlled manner. Such transformations would provide access to a wider range of this compound derivatives with diverse properties and potential applications.
| Reaction Type | Potential for this compound |
| [8+2] Cycloaddition | Synthesis of novel polycyclic aromatic compounds. |
| C-H Functionalization | Selective introduction of functional groups to tune properties. |
| Photochemical Reactions | Exploration of light-induced transformations and applications. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methylindolizine, and how can researchers ensure reproducibility?
- Methodological Answer : Common synthetic strategies involve cyclization reactions (e.g., via [1,3]-dipolar cycloaddition) or functionalization of pre-existing indolizine scaffolds. For reproducibility, document reaction conditions (temperature, solvent, catalyst) in detail, and validate purity using techniques like HPLC (>95% purity threshold). Always include control experiments to confirm reaction intermediates. Supplemental data (e.g., spectral libraries for NMR, IR) should accompany published protocols to aid replication .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the indolizine core. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography is recommended for unambiguous structural confirmation. Pair these with chromatographic methods (e.g., reverse-phase HPLC) to assess purity and stability under varying conditions (pH, temperature) .
Q. How should researchers approach purification and storage of this compound to prevent degradation?
- Methodological Answer : Use recrystallization (polar solvents like ethanol) or flash chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to mitigate oxidation. Periodic stability assays (e.g., TLC or LC-MS) are advised to monitor degradation over time .
Advanced Research Questions
Q. What experimental design principles optimize the synthesis of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., substituent position, reaction time). For bioactivity-focused studies, prioritize functional group diversity (e.g., introducing electron-withdrawing groups at C-2 or C-7). Validate hypotheses using in silico tools (docking studies with target proteins) before synthesizing derivatives .
Q. How can computational modeling resolve contradictory data on this compound’s reactivity or binding mechanisms?
- Methodological Answer : Use Density Functional Theory (DFT) to map electronic properties (HOMO-LUMO gaps) and predict regioselectivity in reactions. Molecular Dynamics (MD) simulations clarify binding interactions with biological targets (e.g., enzymes). Cross-validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to reconcile discrepancies .
Q. What strategies address inconsistencies in pharmacological data for this compound across studies?
- Methodological Answer : Standardize assay conditions (cell lines, incubation times, solvent controls) to minimize variability. Perform meta-analyses of existing data to identify confounding factors (e.g., solvent polarity affecting solubility). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity trends .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer : Systematically vary substituents at key positions (C-2, C-7, C-8) and correlate changes with bioactivity using multivariate regression. Include negative controls (e.g., unsubstituted indolizine) and validate SAR trends across multiple biological models (in vitro, in vivo). Publish full synthetic protocols and raw bioassay data in supplementary materials .
Guidelines for Data Presentation and Publication
- Data Tables : Include comparative tables for synthetic yields, spectroscopic data, and bioactivity metrics. Highlight statistically significant differences (p < 0.05, ANOVA with post-hoc tests) .
- Contradiction Analysis : Use funnel plots or sensitivity analyses to assess bias in published data. Clearly annotate limitations (e.g., sample size, assay variability) in discussions .
- Ethical Compliance : Adhere to journal-specific guidelines for experimental reproducibility (e.g., ARRIVE for in vivo studies) and declare conflicts of interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
